Lithium oxalate

Overview

Description

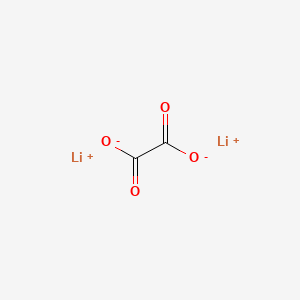

Lithium Oxalate is an organic compound with the chemical formula Li2C2O4 . It is a salt of lithium metal and oxalic acid . It consists of lithium cations Li+ and oxalate anions C2O2− 4 . It is soluble in water and converts to lithium oxide when heated . It is used as a lithium battery electrolyte and also as an analytical reagent and reducing reagent . Furthermore, it is used as an intermediate in the manufacture of other chemicals such as pharmaceuticals, agrochemicals, dyestuffs, and in organic synthesis .

Synthesis Analysis

One of the methods of synthesis is the reaction of direct neutralization of oxalic acid with lithium hydroxide . The reaction is as follows: 2 LiOH + H2C2O4 → Li2C2O4 + 2 H2O .Molecular Structure Analysis

Lithium Oxalate has a molecular formula of C2Li2O4 . The compound crystallizes in the monoclinic system, with cell parameters a = 3.400 Å, b = 5.156 Å, c = 9.055 Å, β = 95.60°, Z = 4 .Chemical Reactions Analysis

Lithium Oxalate decomposes when heated at 410–500 °C (770–932 °F; 683–773 K): Li2C2O4 → Li2CO3 + CO . All oxalate containing salts generate lithium oxalate upon reduction .Physical And Chemical Properties Analysis

Lithium Oxalate is a colorless crystalline solid with a density of 2.12 g/cm^3 . It is soluble in water, with a solubility of 6.6 g per 100 g of water . The molar mass of Lithium Oxalate is 101.90 g·mol^−1 .Scientific Research Applications

Electrolyte Additive for Lithium-Ion Batteries

Lithium Bis(oxalate)borate (LiBOB) is a common film-forming electrolyte additive used in lithium-ion batteries (LIBs). It forms a dense boron-containing polymer as a solid electrolyte interlayer to isolate the electrode material from the electrolyte and prevent side reactions .

HF Scavenger

LiBOB can serve as an HF scavenger to maintain the structural integrity of electrodes. This is achieved by avoiding the transition metal dissolution caused by HF attack .

Reactive Oxygen Radicals Cleanup Agent

LiBOB can react with LiPF6 to generate lithium difluoro (oxalate)borate (LiDFOB), which can be further used as a cleanup agent for reactive oxygen radicals .

High Capacity and High Voltage Cathode Materials

LiBOB has been applied in high capacity and high voltage cathode materials. It improves the performance of LIBs by working with these materials .

Prelithiation Agent for High-Energy Lithium-Ion Batteries

Lithium oxalate (Li2C2O4) has shown great potential as a lithium-compensation material due to its high theoretical capacity (equivalent to lithium metal), low cost, and air stability. However, its practical applications are limited by its low electrochemical activity and high critical decomposition voltage .

Catalyst for Low-Voltage Prelithiation

In a study, Mo2C catalyzed low-voltage prelithiation was performed using nano-Li2C2O4. The Mo2C catalyst changes the electron cloud distribution around Li2C2O4 and greatly reduces the activation energy, thereby significantly accelerating the lithium release from Li2C2O4 .

Mechanism of Action

Target of Action

Lithium oxalate is an organic compound with the chemical formula Li2C2O4. It is a salt of lithium metal and oxalic acid . The primary targets of lithium oxalate are the lithium cations (Li+) and oxalate anions (C2O2−4) that it consists of .

Mode of Action

The mode of action of lithium oxalate involves its interaction with its targets, the lithium cations and oxalate anions. Lithium oxalate is soluble in water and converts to lithium oxide when heated . This conversion process involves the breaking of bonds between the lithium cations and oxalate anions, leading to changes in their chemical structure .

Biochemical Pathways

It is known that lithium oxalate can influence the electron cloud distribution around itself, which can significantly accelerate the release of lithium from the compound . This suggests that lithium oxalate may affect biochemical pathways related to electron transfer and energy production.

Safety and Hazards

Future Directions

Lithium Oxalate has potential applications in lithium-ion batteries due to their good reversible capacity, cycling performance, environmental friendliness, and low cost . The distinctive structure of iron oxalate @ nano Ge metal composite provides a fresh pathway to enhance oxalate electrochemical reversible lithium storage activity and develop high-energy electrode material by constructing composite space conductive sites .

properties

IUPAC Name |

dilithium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Li/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQRWVCLAIUHHI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(=O)(C(=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Li2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060288 | |

| Record name | Lithium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium oxalate | |

CAS RN |

553-91-3, 30903-87-8 | |

| Record name | Lithium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanedioic acid, lithium salt (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K737OT0E73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of lithium oxalate?

A1: Lithium oxalate has the molecular formula Li₂C₂O₄ and a molecular weight of 101.9 g/mol.

Q2: What spectroscopic techniques have been used to characterize lithium oxalate?

A2: Researchers have employed various spectroscopic methods to analyze lithium oxalate, including Fourier transform infrared spectroscopy (FTIR) [, , ], Raman spectroscopy [, ], X-ray photoelectron spectroscopy (XPS) [, , , , ], nuclear magnetic resonance (NMR) spectroscopy [, , , ], and electron spin resonance (ESR) spectroscopy []. These techniques provide insights into the compound's structure, bonding, and interactions within battery systems.

Q3: How does lithium oxalate contribute to the lifespan of anode-free lithium metal batteries (AFLMBs)?

A3: In AFLMBs, lithium oxalate acts as a "sacrificial salt" when added to the cathode. Upon oxidation, it decomposes into carbon dioxide (CO₂) and lithium ions [, ]. This process provides a supplementary lithium source, mitigating the loss of active lithium due to dendrite formation and dead lithium buildup, thus improving cycle life [].

Q4: What is the thermal stability of lithium oxalate in lithium-ion battery electrolytes?

A4: Research indicates that lithium oxalate exhibits poor thermal stability in the presence of lithium hexafluorophosphate (LiPF₆), a common electrolyte salt. When heated in dimethyl carbonate (DMC), a common electrolyte solvent, lithium oxalate and LiPF₆ react to produce carbon dioxide, lithium fluoride, and lithium difluorophosphate (LiPO₂F₂) []. This decomposition contributes to the instability of the solid electrolyte interphase (SEI) layer in batteries.

Q5: Does lithium oxalate dissolve in lithium-ion battery electrolytes?

A5: Lithium oxalate exhibits limited solubility in dimethyl carbonate (DMC) compared to other lithium salts found in SEI films. Its solubility is lower than that of lithium methyl carbonate, lithium ethyl carbonate, lithium hydroxide, and lithium fluoride []. This limited solubility influences its behavior and distribution within the battery system.

Q6: How does lithium oxalate impact the formation of the solid electrolyte interphase (SEI)?

A6: Lithium oxalate contributes to SEI formation through its decomposition products. It forms during the initial charging cycles as a result of electrolyte reduction on the graphite anode surface [, ]. The presence of lithium oxalate, along with other reduction products like lithium ethylene dicarbonate (LEDC) and lithium fluoride (LiF), influences the SEI's composition and properties, impacting battery performance.

Q7: What is the role of lithium oxalate in electrocatalytic carbon dioxide conversion?

A7: Research has demonstrated the use of a copper complex to convert carbon dioxide into oxalate []. In this process, lithium oxalate precipitates out of the solution when treated with a soluble lithium salt. This highlights a potential application of lithium oxalate in carbon dioxide capture and utilization technologies.

Q8: Are there other applications of lithium oxalate besides batteries?

A8: Yes, lithium oxalate has found applications in other areas. For instance, it is used as a retention modifier in ion chromatography for separating ammonium ions from other cations in environmental water samples []. Additionally, it has shown potential in the synthesis of lithium niobate (LiNbO₃) ultrafine powders, valuable materials for various electronic applications [].

Q9: How can lithium oxalate be recovered from lithium-ion battery waste?

A9: One method for recovering lithium oxalate from spent lithium-ion batteries involves leaching with oxalic acid []. This process selectively extracts lithium in the form of lithium oxalate, allowing for its separation and potential reuse. This approach contributes to sustainable battery recycling and reduces the environmental impact associated with battery waste.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)

![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)